5-(4-n-Butylphenyl)-5-oxovaleric acid
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Overview
Description
5-(4-n-Butylphenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic ketones It features a butyl-substituted phenyl ring attached to a pentanoic acid chain with a ketone functional group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-butylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-n-Butylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound is converted to 5-(4-Butylphenyl)-5-oxopentanedioic acid.
Reduction: The ketone is reduced to 5-(4-Butylphenyl)-5-hydroxypentanoic acid.
Substitution: Various substituted derivatives of the aromatic ring, such as 4-nitro, 4-sulfo, and 4-halo derivatives.
Scientific Research Applications
5-(4-n-Butylphenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and carboxylic acids.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-n-Butylphenyl)-5-oxovaleric acid depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
4-Butylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4-Butylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the aromatic ring.
5-Phenyl-5-oxopentanoic acid: Similar structure but without the butyl substitution on the aromatic ring.
Uniqueness
5-(4-n-Butylphenyl)-5-oxovaleric acid is unique due to the presence of both a butyl-substituted aromatic ring and a ketone functional group on the pentanoic acid chain
Properties
IUPAC Name |
5-(4-butylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-5-12-8-10-13(11-9-12)14(16)6-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYDYBBXCCCEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373830 |
Source
|
Record name | 5-(4-butylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97678-95-0 |
Source
|
Record name | 5-(4-butylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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